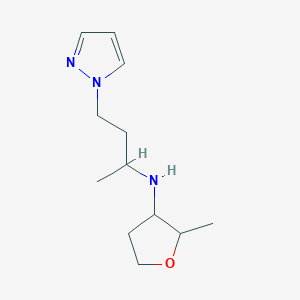![molecular formula C13H14N6S B7643705 2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B7643705.png)
2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme that plays a crucial role in the maturation and activation of B cells, which are a type of white blood cell that is essential for the immune system. In
Mécanisme D'action
The mechanism of action of 2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole involves the inhibition of BTK, which is an enzyme that plays a crucial role in the maturation and activation of B cells. By inhibiting BTK, this compound prevents the activation of B cells, which can lead to the suppression of the immune response. This mechanism of action makes this compound a potential candidate for the treatment of various diseases that are associated with B cell activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in scientific research. The compound has been shown to be a potent and selective inhibitor of BTK, which leads to the suppression of the immune response. This suppression of the immune response can be beneficial in the treatment of diseases that are associated with B cell activation, such as B cell lymphoma, chronic lymphocytic leukemia, and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole in lab experiments is its potency and selectivity as a BTK inhibitor. This makes it a valuable tool for studying the role of BTK in various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can affect the results of the experiments. Therefore, it is important to use appropriate safety measures when handling this compound in the lab.
Orientations Futures
There are several future directions for the study of 2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole. One of the directions is to investigate the potential of this compound as a treatment for B cell lymphoma, chronic lymphocytic leukemia, and rheumatoid arthritis. Another direction is to explore the role of BTK in other biological processes and diseases, which can be facilitated by the use of this compound as a tool. Additionally, further research can be conducted to optimize the synthesis method of this compound and to improve its potency and selectivity as a BTK inhibitor.
Conclusion
This compound is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of medicine. The compound is a potent and selective inhibitor of BTK, which makes it a potential candidate for the treatment of various diseases that are associated with B cell activation. The synthesis method of this compound is well-established, and its biochemical and physiological effects have been extensively studied. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study that can lead to a better understanding of its potential applications in medicine.
Méthodes De Synthèse
The synthesis of 2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole involves the reaction of 2-chloro-1,3-benzothiazole with 3-(2H-tetrazol-5-yl)piperidine in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound with high yield and purity. The synthesis of this compound has been reported in several scientific publications, and the procedure is well-established.
Applications De Recherche Scientifique
2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole has been extensively studied in scientific research due to its potential applications in the field of medicine. The compound has been shown to be a potent and selective inhibitor of BTK, which makes it a potential candidate for the treatment of various diseases that are associated with B cell activation. Some of the diseases that are being targeted by this compound include B cell lymphoma, chronic lymphocytic leukemia, and rheumatoid arthritis.
Propriétés
IUPAC Name |
2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6S/c1-2-6-11-10(5-1)14-13(20-11)19-7-3-4-9(8-19)12-15-17-18-16-12/h1-2,5-6,9H,3-4,7-8H2,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMVMIPALVFKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3-Methylimidazo[4,5-b]pyridin-6-yl)-(2-propan-2-ylazepan-1-yl)methanone](/img/structure/B7643645.png)
![N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline](/img/structure/B7643647.png)
![2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-1-piperidin-1-ylethanone](/img/structure/B7643656.png)


![N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide](/img/structure/B7643679.png)
![4-[[2-(Hydroxymethyl)-6-methylpiperidin-1-yl]methyl]-3-methoxybenzonitrile](/img/structure/B7643684.png)
![3-[(2-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)methyl]benzonitrile](/img/structure/B7643696.png)
![[4-[(2-Ethylpyrazol-3-yl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7643710.png)
